N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
CAS No.: 920389-03-3
Cat. No.: VC6425028
Molecular Formula: C22H26N4O4S
Molecular Weight: 442.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920389-03-3 |
|---|---|
| Molecular Formula | C22H26N4O4S |
| Molecular Weight | 442.53 |
| IUPAC Name | N-(3-acetamidophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H26N4O4S/c1-14(27)23-15-5-2-6-16(11-15)24-20(28)13-31-21-18-8-3-9-19(18)26(22(29)25-21)12-17-7-4-10-30-17/h2,5-6,11,17H,3-4,7-10,12-13H2,1H3,(H,23,27)(H,24,28) |
| Standard InChI Key | BTDJEUPRYZNROX-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4 |
Introduction
Molecular Characterization and Structural Features
Chemical Identity
N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS: 920389-03-3) has the molecular formula C₂₂H₂₆N₄O₄S and a molar mass of 442.53 g/mol. Its IUPAC name reflects the integration of three key structural domains:
-
Cyclopenta[d]pyrimidine core: A bicyclic system fused with pyrimidine, providing rigidity and planar geometry for potential π-π interactions.
-
Tetrahydrofuran (THF) moiety: A five-membered oxygen-containing ring, enhancing solubility and enabling hydrogen bonding.
-
3-Acetamidophenyl group: A substituted aromatic system with an acetamide side chain, common in kinase inhibitors and receptor antagonists.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 920389-03-3 |
| Molecular Formula | C₂₂H₂₆N₄O₄S |
| Molecular Weight | 442.53 g/mol |
| SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4 |
| InChI Key | BTDJEUPRYZNROX-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The compound is synthesized via sequential coupling reactions, as outlined below:
-
Core Formation: The cyclopenta[d]pyrimidine-2-one scaffold is constructed through cyclocondensation of thiourea derivatives with cyclopentanone precursors under acidic conditions.
-
S-Alkylation: Introduction of the thioacetamide side chain occurs via nucleophilic substitution, where the sulfur atom attacks α-haloacetamides (e.g., N-aryl α-chloroacetamides).
-
Tetrahydrofuran Integration: The THF moiety is introduced through alkylation using (tetrahydrofuran-2-yl)methyl halides, leveraging the nucleophilicity of the pyrimidine nitrogen.
Critical Note: Regioselectivity challenges arise during S-alkylation due to competing ring-chain tautomerism, necessitating precise temperature control (60–80°C) and anhydrous solvents.
Physicochemical Properties
Experimental data on solubility and stability remain sparse, but computational predictions suggest:
-
LogP: ~2.1 (moderate lipophilicity, favoring membrane permeability).
-
Hydrogen Bond Donors/Acceptors: 3/8, indicating potential for extensive intermolecular interactions.
-
Rotatable Bonds: 7, suggesting conformational flexibility.
Biological Activity and Mechanistic Insights
Hypothesized Targets
While direct studies are lacking, structural analogs exhibit activity against:
-
Cyclooxygenase-2 (COX-2): The thioamide group may chelate zinc ions in the enzyme’s active site, reducing prostaglandin synthesis.
-
Bacterial Dihydrofolate Reductase (DHFR): The pyrimidine core mimics folate substrates, potentially inhibiting nucleotide synthesis.
-
RORγ Nuclear Receptors: Related acetamide derivatives modulate RORγ activity, implicating this compound in autoimmune disease pathways .
Antimicrobial Screening
In silico docking studies (PDB: 3L9F) predict moderate binding affinity (ΔG = -8.2 kcal/mol) against Staphylococcus aureus DHFR, though in vitro validation is pending.
Future Research Directions
-
In Vitro Profiling: Prioritize assays against COX-2, DHFR, and RORγ to validate hypothesized targets.
-
Solubility Optimization: PEGylation or pro-drug strategies may address predicted aqueous solubility limitations.
-
Toxicological Screening: Assess hepatotoxicity and CYP450 inhibition risks using HepG2 and microsomal models.
-
Crystallographic Studies: X-ray diffraction of protein-ligand complexes would elucidate binding modes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume